molecular formula C14H19F2NO B3074406 N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine CAS No. 1019620-19-9

N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine

Cat. No.: B3074406
CAS No.: 1019620-19-9
M. Wt: 255.3 g/mol
InChI Key: NPZGHSIAHRBNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure incorporates a cyclohexanamine group linked to a 4-(difluoromethoxy)benzyl moiety. The difluoromethoxy group is a key structural feature, as the incorporation of fluorine atoms is a common strategy in drug design to enhance the metabolic stability and lipophilicity of a molecule, which can lead to improved bioavailability . This makes the compound a valuable intermediate for the synthesis and optimization of novel biologically active molecules . Compounds with similar structural motifs are frequently investigated as potential versatile intermediates in the development of CNS-targeting agents and various enzyme inhibitors . The compound can be characterized by standard analytical techniques including NMR, HPLC, and mass spectrometry to ensure identity and purity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[[4-(difluoromethoxy)phenyl]methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO/c15-14(16)18-13-8-6-11(7-9-13)10-17-12-4-2-1-3-5-12/h6-9,12,14,17H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZGHSIAHRBNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine typically involves the following steps:

    Formation of the Difluoromethoxyphenyl Intermediate: This step involves the introduction of the difluoromethoxy group to the phenyl ring. Common reagents used include difluoromethyl ethers and appropriate catalysts.

    Coupling with Cyclohexanamine: The intermediate is then coupled with cyclohexanamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key differences arise from substituents on the benzyl group:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine –OCF₂H (para) C₁₄H₁₈F₂NO* ~254* Hypothesized moderate lipophilicity; potential CNS activity due to cyclohexanamine core
N-{[3-(Trifluoromethoxy)phenyl]methyl}cyclohexanamine (10b) –OCF₃ (meta) C₁₄H₁₇F₃NO 274 (MS [M+H]⁺) Higher lipophilicity; tested as glycine transporter 1 inhibitor
N-{[4-(Trifluoromethyl)phenyl]methyl}cyclohexanamine –CF₃ (para) C₁₄H₁₈F₃N 257.29 Strong electron-withdrawing group; may enhance metabolic stability
N-{[4-(Methoxy)phenyl]methyl}-3-methylcyclohexan-1-amine –OCH₃ (para) C₁₅H₂₃NO 233.35 Lower lipophilicity; methyl on cyclohexane increases steric bulk

*Inferred from structural analogs.

  • Electron Effects : Difluoromethoxy (–OCF₂H) is less electron-withdrawing than trifluoromethoxy (–OCF₃) but more than methoxy (–OCH₃), affecting aromatic ring electron density and binding interactions .
  • Positional Influence : Para-substituted analogs (e.g., target compound) may exhibit better target engagement than meta-substituted derivatives (e.g., 10b) due to spatial alignment in receptor binding pockets .

Functional Group Replacements

  • Boronate Ester Analogs : PN-6983 (N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclohexanamine) contains a boronate ester, making it a synthetic intermediate for cross-coupling reactions. This contrasts with the target compound’s terminal difluoromethoxy group, which is more likely to influence pharmacokinetics .

Cyclohexanamine Modifications

Biological Activity

N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine is a compound that belongs to the class of Mannich bases, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following formula:

C14H16F2NO\text{C}_{14}\text{H}_{16}\text{F}_2\text{N}O
  • IUPAC Name : this compound
  • Molecular Weight : 255.28 g/mol

Biological Activity Overview

The biological activities of Mannich bases, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Several studies have reported that Mannich bases possess significant cytotoxic properties against various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values lower than 2 μg/mL against human breast cancer (MCF-7) and lung carcinoma (SK-LU-1) cell lines .
  • Antibacterial and Antifungal Properties : Mannich bases have demonstrated antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains .
  • Neurological Effects : Some derivatives exhibit neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed that the compound may interact with various biological targets:

  • Enzyme Inhibition : Mannich bases can act as inhibitors for several enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : These compounds may also function as ligands for specific receptors, influencing cellular signaling pathways crucial for cell survival and proliferation .

Case Studies and Research Findings

A review of literature reveals several studies focused on the biological activity of Mannich bases similar to this compound:

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects of various Mannich bases against human cancer cell lines, indicating that some derivatives exhibited higher potency compared to standard chemotherapy agents like 5-fluorouracil .
    • IC50 values for certain compounds were reported as low as 2 μM against specific cancer cells.
  • Antimicrobial Studies :
    • Research has shown that Mannich bases possess moderate to strong antibacterial activity against gram-positive and gram-negative bacteria, with some compounds showing effectiveness against multi-drug resistant strains .
  • Neuroprotective Studies :
    • Some derivatives have been tested for their ability to protect neuronal cells from oxidative stress-induced damage, indicating their potential use in neurodegenerative disease therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 < 2 μg/mL against MCF-7
AntibacterialEffective against resistant bacterial strains
NeuroprotectiveProtection against oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine
Reactant of Route 2
Reactant of Route 2
N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.